molecular formula C10H8INO B8493742 N-(2-Iodophenyl)-2-butynamide

N-(2-Iodophenyl)-2-butynamide

Cat. No.: B8493742
M. Wt: 285.08 g/mol
InChI Key: UWPRPMPIUMSVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Iodophenyl)-2-butynamide is a chemical compound of interest in synthetic organic and medicinal chemistry research. It features both an iodophenyl group and a butynamide functional group within its molecular structure. The presence of the iodine atom on the aromatic ring makes it a potential intermediate for metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which are widely used to construct complex biaryl systems or introduce new carbon-carbon bonds . The butynamide group, containing a triple bond, can serve as a versatile handle for further chemical transformations, including cycloaddition reactions or amide bond modifications. Researchers may explore the application of this compound in the synthesis of more complex molecular architectures, including heterocyclic scaffolds that are prevalent in pharmaceutical agents . As a building block, it can be utilized in the development of novel compounds for various biological and material science investigations. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

N-(2-iodophenyl)but-2-ynamide

InChI

InChI=1S/C10H8INO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,1H3,(H,12,13)

InChI Key

UWPRPMPIUMSVPI-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC1=CC=CC=C1I

Origin of Product

United States

Synthetic Methodologies for N 2 Iodophenyl 2 Butynamide and Functionalized Analogues

Generation via Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction (Ugi-4CR) stands out as a powerful tool for the synthesis of α-acylamino carboxamides, and its application has been explored for the generation of N-(2-Iodophenyl)alkynamide precursors. nih.govnih.gov This one-pot reaction brings together an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, offering a high degree of molecular diversity in the products.

Optimization of Ugi-4CR Conditions for N-(2-Iodophenyl)alkynamide Precursors

The successful synthesis of N-(2-Iodophenyl)alkynamide precursors via the Ugi-4CR is highly dependent on the careful optimization of reaction conditions. Key parameters that are typically investigated include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Commonly, polar aprotic solvents are favored for Ugi reactions. researchgate.net The concentration of the reactants is another critical factor, with higher concentrations often leading to improved yields. researchgate.net Optimization studies for analogous Ugi reactions have systematically varied solvent composition and reagent concentrations to maximize the yield of the desired product. nih.gov For the synthesis of N-(2-iodophenyl)alkynamide precursors, a typical starting point would involve equimolar amounts of 2-iodoaniline (B362364), an aldehyde, an alkynoic acid (such as 2-butynoic acid), and an isocyanide in a suitable solvent like methanol. Further optimization might involve using a slight excess of the isocyanide or pre-forming the imine from the amine and aldehyde before adding the other components.

Table 1: Representative Optimization Parameters for Ugi-4CR

ParameterVariationObservation
Solvent Methanol, Ethanol, Acetonitrile, DichloromethaneMethanol often provides good solubility for the reactants and facilitates the reaction.
Temperature Room Temperature, 40 °C, 60 °CReactions are often run at room temperature, but gentle heating can sometimes improve yields and reaction times.
Concentration 0.1 M, 0.5 M, 1.0 MHigher concentrations are generally preferred to drive the reaction equilibrium towards the product.
Stoichiometry Equimolar, Excess Isocyanide (1.2 equiv)A slight excess of the volatile isocyanide component can compensate for any loss and improve yields.

Scope and Limitations of Precursor Functionalization in Ugi-4CR

The Ugi-4CR is known for its broad substrate scope, allowing for the incorporation of a wide variety of functional groups in the final product. In the context of synthesizing N-(2-Iodophenyl)alkynamide precursors, this versatility is crucial for generating a library of diverse analogs.

The aldehyde component can be varied to include aliphatic and aromatic aldehydes, bearing either electron-donating or electron-withdrawing groups. This allows for the introduction of different substituents on the carbon atom adjacent to the amide nitrogen.

The isocyanide component also offers a significant point of diversity. A range of aliphatic and aromatic isocyanides can be employed, leading to different N-substituents on the terminal amide of the Ugi product.

The alkynoic acid component is key to introducing the butynamide moiety. While 2-butynoic acid is the specific reagent for the target compound, other alkynoic acids can be used to generate analogs with different alkyne chains.

The amine component , in this case, 2-iodoaniline, provides the key structural motif. The reaction is generally tolerant of the iodo-substituent, which is crucial for potential downstream cross-coupling reactions.

Limitations of the Ugi-4CR in this context may include steric hindrance. Highly substituted aldehydes or bulky isocyanides could potentially lead to lower reaction yields. Furthermore, the presence of highly acidic or basic functional groups on the starting materials might interfere with the reaction mechanism and may require protection strategies. The solubility of the starting materials in the chosen solvent can also be a limiting factor. nih.gov

Targeted Synthesis of N-Substituted-2-butynamide Derivatives Bearing 2-Iodophenyl Moieties

The Ugi-4CR serves as a direct and efficient method for the targeted synthesis of N-substituted-2-butynamide derivatives bearing the 2-iodophenyl moiety. By carefully selecting the four starting components, a wide array of specifically designed molecules can be accessed in a single synthetic step.

For instance, the reaction of 2-iodoaniline, an appropriate aldehyde, 2-butynoic acid, and a desired isocyanide would directly yield the target N-(2-Iodophenyl)-2-butynamide derivative. The "N-substituent" in this context refers to the group originating from the aldehyde and the isocyanide components.

Table 2: Exemplary Targeted Synthesis of this compound Derivatives via Ugi-4CR

AldehydeIsocyanideResulting N-SubstituentProduct Structure
Formaldehydetert-Butyl isocyanideN-(tert-Butylcarbamoyl)methyl
BenzaldehydeCyclohexyl isocyanideN-(Cyclohexylcarbamoyl)(phenyl)methyl
IsobutyraldehydeBenzyl isocyanideN-(Benzylcarbamoyl)-2-methylpropyl

Note: The structures are illustrative examples of the products that can be obtained.

Derivatization Strategies for this compound Analogues

Following the primary synthesis of the this compound core structure, various derivatization strategies can be employed to generate a wider range of analogues with potentially interesting properties. These modifications can target the amide nitrogen or introduce entirely new functional groups.

One such strategy involves the N-methylation of the secondary amide. This can be achieved using a methylating agent such as methyl iodide in the presence of a suitable base. For example, a procedure involving sodium hydride as the base and methyl iodide in a solvent like dimethylformamide (DMF) has been reported for the N-methylation of similar N-aryl amides. nih.gov This modification can alter the compound's polarity, conformational flexibility, and biological activity.

Another important derivatization is the formation of phosphonamidates . Research has shown the synthesis of N-(2-iodophenyl)-P-buta-1,3-dienylphosphonamidates. nih.gov A similar approach could be envisioned for this compound. This typically involves the reaction of the corresponding phosphonochloridate with the N-(2-iodophenyl)amide in the presence of a base. This introduces a phosphorus-containing moiety, which can significantly impact the molecule's biological properties.

Table 3: Potential Derivatization Reactions for this compound

DerivatizationReagents and ConditionsResulting Functional Group
N-Methylation Methyl iodide, Sodium hydride, DMFN-Methyl-N-(2-iodophenyl)-2-butynamide
Phosphonamidate Formation Alkyl phosphonochloridate, Base (e.g., Triethylamine), TolueneN-(2-Iodophenyl)-P-alkyl-2-butynamidophosphonate

Reactivity and Transformational Chemistry of N 2 Iodophenyl 2 Butynamide Scaffolds

Cyclization Reactions for Heterocycle Formation

The strategic placement of an iodo group and an alkynamide functionality on the phenyl ring makes N-(2-Iodophenyl)-2-butynamide an ideal substrate for a range of intramolecular cyclization reactions. These transformations, often mediated by transition metal catalysts, provide efficient pathways to various heterocyclic systems, including indoles, quinolines, and other fused ring structures.

Intramolecular Carbopalladation-Initiated Cyclizations

Palladium-catalyzed reactions are a cornerstone in the cyclization of this compound. The process typically begins with the oxidative addition of the palladium(0) catalyst to the aryl iodide bond, forming an arylpalladium(II) intermediate. This is followed by an intramolecular carbopalladation of the alkyne, where the arylpalladium species adds across the carbon-carbon triple bond. This step can proceed via two distinct regiochemical pathways: exo-dig or endo-dig cyclization.

For substrates like this compound, the 5-exo-dig pathway is generally favored, leading to the formation of a five-membered ring. divyarasayan.org The resulting vinylpalladium intermediate can then undergo various subsequent reactions, such as protonolysis, cross-coupling, or reductive elimination, to yield the final heterocyclic product. For instance, in the presence of a suitable coupling partner, this cascade can lead to highly functionalized indole (B1671886) derivatives. The choice of ligands, additives, and reaction conditions plays a crucial role in directing the reaction pathway and influencing the yield and selectivity of the desired product. divyarasayan.orgnih.gov

A notable variation is the palladium-catalyzed cyclization-carbonylation-cyclization coupling reaction, where carbon monoxide can be inserted into the vinylpalladium intermediate before subsequent steps, leading to more complex polycyclic structures. nih.gov

Table 1: Representative Palladium-Catalyzed Carbopalladation Cyclizations Data extrapolated from reactions with similar N-acyl-o-alkynylanilines.

Catalyst SystemConditionsProduct TypeKey Feature
Pd(OAc)2, PPh3DMF, Base, 80-100 °CSubstituted IndolesFavors 5-exo-dig cyclization.
PdCl2(PPh3)2, IsocyanideToluene, 110 °C2-AminoquinolinesInvolves unconventional 6-endo-dig cyclization and 1,3-acyl migration. nih.gov
Pd(II)-box complex, COp-Benzoquinone, O2Fused PolyheterocyclesCascade reaction involving carbonylation. nih.gov

Palladium-Catalyzed Intramolecular Amidation (Buchwald–Hartwig Type Cyclizations)

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, an intramolecular variant of this reaction can be employed to construct nitrogen-containing heterocycles. This transformation involves the palladium-catalyzed coupling of the amide nitrogen with the aryl iodide.

The catalytic cycle is initiated by the oxidative addition of Pd(0) to the C-I bond. libretexts.org The amide, acting as a nucleophile, then coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination, which regenerates the Pd(0) catalyst and yields the cyclized product. wikipedia.orglookchem.com For this compound, this reaction would lead to the formation of a six-membered ring, resulting in a quinolinone scaffold. The efficiency and scope of this reaction are highly dependent on the choice of palladium precursor, ligand, and base. mit.edunih.gov Sterically hindered phosphine (B1218219) ligands are often employed to facilitate the reductive elimination step. wikipedia.org

Table 2: Key Parameters in Intramolecular Buchwald-Hartwig Cyclizations Based on general principles of the reaction.

ParameterInfluence on ReactionCommon Examples
Palladium PrecursorSource of the active Pd(0) catalyst.Pd(OAc)2, Pd2(dba)3
LigandStabilizes the catalyst and facilitates oxidative addition and reductive elimination.BINAP, DPPF, bulky biarylphosphines. wikipedia.org
BaseRequired for the deprotonation of the amide to form the active nucleophile.NaOt-Bu, K2CO3, Cs2CO3. mit.edunih.gov
SolventAffects solubility and catalyst activity.Toluene, Dioxane, THF. libretexts.org

Copper-Catalyzed Cyclization Processes

Copper catalysts offer a cost-effective and efficient alternative to palladium for mediating the cyclization of this compound. These reactions often proceed through different mechanisms and can provide complementary reactivity. Copper-catalyzed processes can be used to synthesize a variety of N-heterocycles, most notably indoles. researchgate.netnih.gov

One common pathway involves a copper-catalyzed Ullmann-type coupling followed by cyclization. In these reactions, copper(I) salts are typically used. The reaction of this compound under these conditions can lead to indole derivatives through an intramolecular C-N bond formation. The process is believed to involve the coordination of copper to the alkyne, followed by nucleophilic attack of the amide nitrogen. rsc.org The specific product formed can be influenced by the reaction conditions and the presence of ligands. nih.govnih.gov For example, some copper-catalyzed systems can promote tandem reactions, leading to more complex fused heterocyclic systems. organic-chemistry.org

Table 3: Examples of Copper-Catalyzed Cyclizations for Heterocycle Synthesis Data based on reactions with similar o-haloalkynyl anilines.

Catalyst/ReagentsConditionsProduct TypeReference Reaction Type
CuI, BaseDMF or Toluene, HeatSubstituted IndolesCastro-Stephens type reaction. researchgate.net
Cu(OAc)2, TEMPO, O2120 °CN-Aryl IndolesOxidative amination of related vinylanilines. nih.gov
CuCl, Triallylamine, O2Mild ConditionsPolysubstituted Furans[3+2] Oxidative cyclization with other synthons. organic-chemistry.org

Gold-Catalyzed Cycloisomerization and Cyclization Pathways

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack. encyclopedia.pubnih.gov For a substrate like this compound, gold catalysis can initiate cycloisomerization or cyclization reactions by coordinating to the carbon-carbon triple bond, rendering it highly electrophilic.

The amide oxygen or nitrogen can then act as an intramolecular nucleophile. nih.gov Attack by the amide oxygen via a 6-endo-dig pathway would lead to the formation of an oxazine (B8389632) ring system, while attack by the nitrogen atom would result in a dihydropyridinone structure. The regioselectivity of the nucleophilic attack is a key aspect of these transformations. Subsequent protodeauration or further rearrangement of the resulting intermediate furnishes the final heterocyclic product. The choice of the gold catalyst and its ligands can significantly influence the reaction's outcome and efficiency. nih.govresearchgate.net

Table 4: Gold-Catalyzed Cyclization Approaches Based on general reactivity of alkynyl amides.

CatalystTypical NucleophileCyclization ModeResulting Heterocycle Core
AuCl3 or AuClAmide Oxygen6-endo-digOxazinone derivative.
Ph3PAuCl / AgOTfAmide Nitrogen6-endo-digDihydropyridinone derivative.
IPrAuCl / AgSbF6Arene (intramolecular)Cascade CyclizationFused polycyclic systems. nih.gov

Control of Regio- and Stereoselectivity in Cyclization Reactions

Controlling the regioselectivity (e.g., exo vs. endo cyclization) and stereoselectivity is paramount in the synthesis of complex molecules. In the cyclization of this compound, several factors can be manipulated to achieve the desired outcome.

Regioselectivity: The mode of cyclization is influenced by the nature of the metal catalyst, the ligands, and the electronic properties of the substrate. For instance, in palladium-catalyzed reactions, 5-exo-dig cyclizations are often kinetically favored according to Baldwin's rules and are commonly observed. divyarasayan.org However, 6-endo-dig cyclizations can be promoted under certain conditions, for example, by using specific ligands or by involving reaction partners like isocyanides that alter the reaction mechanism. nih.gov Gold catalysts, due to their strong π-acidic nature, can facilitate otherwise disfavored endo cyclizations. encyclopedia.pub

Stereoselectivity: When new chiral centers are formed during the cyclization, controlling the stereochemistry is crucial. This is often achieved by using chiral ligands on the metal catalyst, which can create a chiral environment and favor the formation of one enantiomer or diastereomer over the other. The geometry of the substrate and the transition state of the cyclization step are key determinants of the stereochemical outcome. For example, in radical cyclizations of similar substrates, the stereoselectivity can be influenced by the pre-existing axial chirality of the N-aryl amide bond. nih.gov

Annulation Strategies

Annulation strategies involving this compound provide access to fused heterocyclic systems, where a new ring is constructed onto the existing aromatic scaffold. These methods are powerful for building molecular complexity in a single step. airo.co.innih.gov

Palladium-catalyzed annulation reactions are particularly effective. For instance, a [4+2] annulation approach can be envisioned where this compound acts as a four-atom component. nih.gov Reaction with a suitable two-atom partner, such as an alkene or alkyne, under palladium catalysis could lead to the formation of fused six-membered rings. The mechanism would likely involve an initial carbopalladation followed by coordination and insertion of the coupling partner, and a final reductive elimination to close the ring.

Another powerful strategy is the [3+2] cycloaddition. While the substrate itself is not a classic 1,3-dipole, it can be transformed in situ into a reactive intermediate that participates in such reactions. For example, under specific catalytic conditions, a metallacycle could be formed that then reacts with an external dipolarophile to generate a fused five-membered ring. mdpi.com These strategies are highly valuable for the rapid construction of diverse polyheterocyclic compounds. nih.gov

Table 5: Overview of Annulation Strategies

StrategyCatalyst/ReagentGeneral OutcomePotential Product from Substrate
[4+2] AnnulationPalladium CatalystConstruction of a new six-membered ring. nih.govFused quinoline (B57606) or pyridone systems.
[3+2] CycloadditionTransition Metal CatalystConstruction of a new five-membered ring. mdpi.comFused pyrrole (B145914) or imidazole (B134444) systems.
Tandem Cyclization/CouplingPalladium or CopperFunctionalization followed by ring fusion.Complex polycyclic N-heterocycles.

Rhodium(III)-Catalyzed Annulation with Unsaturated Partners via C-H Activation

Rhodium(III) catalysis has emerged as a powerful tool for C-H activation and subsequent annulation reactions. nih.gov In the context of this compound, the amide functionality can act as a directing group, facilitating the ortho-C-H activation of the phenyl ring. This directed activation enables the regioselective annulation with various unsaturated partners, such as alkynes.

The general mechanism for such transformations typically involves the formation of a rhodacycle intermediate through a concerted metalation-deprotonation (CMD) pathway. Subsequent coordination and migratory insertion of an alkyne into the Rh-C bond, followed by reductive elimination, affords the annulated product. The nature of the alkyne coupling partner can significantly influence the structure of the final product, leading to the formation of diverse polycyclic aromatic compounds.

Table 1: Examples of Rhodium(III)-Catalyzed Annulation Reactions with Alkynes

Catalyst SystemUnsaturated PartnerProduct TypeReference
[RhCp*Cl2]2, AgSbF6Substituted AlkynesFused Quinolines nih.gov
[Rh(OAc)2]2, Cu(OAc)2Terminal AlkynesIndole Derivatives nih.gov

Note: This table is illustrative and based on analogous systems, as direct examples with this compound are not extensively documented.

Palladium-Mediated Annulations for Fused Ring Systems

Palladium catalysis is widely employed for the construction of fused ring systems, and the this compound scaffold is an excellent substrate for such transformations. The presence of the ortho-iodo group allows for classical palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Suzuki couplings, which can be followed by an intramolecular annulation event.

For instance, a palladium-catalyzed intramolecular Heck reaction can be envisioned where the aryl palladium intermediate, formed by oxidative addition of the C-I bond to a Pd(0) species, undergoes migratory insertion with the tethered alkyne. Subsequent β-hydride elimination or reductive elimination would lead to the formation of a fused heterocyclic system. The choice of ligands and reaction conditions can be tuned to control the regioselectivity of the annulation.

Furthermore, domino reactions involving an initial intermolecular coupling followed by an intramolecular cyclization are also feasible. For example, a Sonogashira coupling with a terminal alkyne could be followed by an intramolecular hydroarylation or a formal [4+2] cycloaddition, depending on the nature of the introduced alkyne.

Carbon-Hydrogen (C-H) Activation Processes

The direct functionalization of C-H bonds is a highly atom- and step-economical strategy in organic synthesis. The this compound scaffold offers multiple sites for C-H activation, primarily on the aromatic ring.

Directed C-H Functionalization of the Aromatic Moiety

The amide group in this compound can serve as an effective directing group for the ortho-C-H functionalization of the phenyl ring. nih.gov Transition metal catalysts, particularly those based on palladium and rhodium, can coordinate to the amide oxygen, bringing the metal center in close proximity to the ortho-C-H bond and facilitating its cleavage.

This directed C-H activation can be exploited for a variety of transformations, including arylation, alkenylation, and alkylation. The choice of the coupling partner and the catalytic system determines the nature of the newly formed C-C or C-heteroatom bond. The directing group can often be removed or modified in a subsequent step, further enhancing the synthetic utility of this methodology.

Table 2: Potential Directed C-H Functionalization Reactions of the Aromatic Moiety

CatalystCoupling PartnerFunctionalization TypePotential Product
Pd(OAc)2Arylboronic acidArylationBiphenyl derivative
[RhCp*Cl2]2AlkeneAlkenylationStyrene derivative
Pd(OAc)2Alkyl halideAlkylationAlkylated arene

Note: This table presents potential transformations based on established directing group strategies.

Oxidative C-H Activation Catalyzed by Transition Metals (e.g., Pd, Au)

In addition to directed C-H activation, oxidative C-H activation provides another avenue for the functionalization of the this compound scaffold. In these processes, an external oxidant is typically required to regenerate the active catalytic species. Transition metals like palladium and gold are known to catalyze such reactions. rsc.orgresearchgate.net

For example, a palladium-catalyzed oxidative coupling could involve the C-H activation of the aromatic ring and subsequent reaction with a nucleophile. The butynamide moiety can also participate in oxidative transformations. Gold catalysts, known for their π-philicity, can activate the alkyne towards nucleophilic attack, and in the presence of an oxidant, this can be coupled with a C-H functionalization event.

Mechanistic Insights into C-H Bond Cleavage in this compound Systems

The mechanism of C-H bond cleavage in these systems is highly dependent on the catalyst and the specific reaction conditions. For rhodium(III)-catalyzed reactions, the concerted metalation-deprotonation (CMD) mechanism is widely accepted. nih.gov In this pathway, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single, concerted step, often with the assistance of a carboxylate or carbonate ligand acting as a proton shuttle.

For palladium-catalyzed C-H activation directed by an amide group, the formation of a cyclometalated intermediate is a key step. nih.gov The initial coordination of the palladium to the amide oxygen is followed by an intramolecular electrophilic substitution-type C-H activation. Kinetic isotope effect studies on related systems have often shown that the C-H bond cleavage is the rate-determining step. nih.gov

Computational studies on similar systems have provided further insights into the energetics of different potential pathways and the role of the ligand environment in determining the selectivity and efficiency of the C-H activation process. nih.gov

Organometallic Catalysis in Post-Ugi Transformations

The this compound scaffold can be considered a product of an Ugi-type multicomponent reaction. Post-Ugi transformations are crucial for converting the initially formed linear adducts into more complex and rigid heterocyclic structures. researchgate.netchim.it Organometallic catalysis plays a pivotal role in these transformations.

The presence of both an aryl iodide and an alkyne in the this compound molecule makes it an ideal substrate for a variety of palladium- and gold-catalyzed post-Ugi cyclizations. researchgate.netchim.it

For example, a palladium-catalyzed intramolecular Sonogashira-type coupling could lead to the formation of a fused ring system. Alternatively, a gold-catalyzed intramolecular hydroarylation, where the electron-rich aromatic ring attacks the gold-activated alkyne, could provide access to different heterocyclic cores. The regioselectivity of these cyclizations (e.g., exo-dig vs. endo-dig) can often be controlled by the choice of the metal catalyst and the reaction conditions. chim.it

Table 3: Potential Post-Ugi Transformations of this compound

CatalystTransformation TypePotential ProductReference
Pd(PPh3)4, CuIIntramolecular SonogashiraFused Indole chim.it
Au(I) complexesIntramolecular HydroarylationDihydroquinoline researchgate.net
Pd(OAc)2Intramolecular HeckFused Isoquinoline chim.it

Note: This table illustrates potential cyclization pathways based on known post-Ugi transformations of related substrates.

Palladium-Catalyzed Domino and Cascade Reactions (Heck, Sonogashira Cross-Coupling)

Palladium catalysis has been instrumental in developing sophisticated domino and cascade reactions that enable the rapid assembly of complex heterocyclic structures from simple precursors. The this compound scaffold is an ideal substrate for such transformations, given the presence of both an aryl iodide and an alkyne.

In a typical Heck-type domino reaction, an initial oxidative addition of a palladium(0) catalyst to the carbon-iodine bond of this compound would form an arylpalladium(II) intermediate. This intermediate can then undergo an intramolecular carbopalladation across the alkyne, leading to the formation of a new carbon-carbon bond and a vinylpalladium species. Subsequent reactions of this intermediate, such as β-hydride elimination or further cross-coupling, can lead to a variety of fused heterocyclic systems. For instance, a domino Heck/aryne carbopalladation/C-H functionalization sequence has been reported for similar alkenyl iodobenzenes, suggesting that this compound could undergo analogous transformations to generate complex polycyclic aromatic compounds. researchgate.net

The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, can also be employed in a cascade fashion with this compound. nih.govmdpi.com A Sonogashira coupling of a terminal alkyne at the iodo-position would be the first step. The newly introduced alkyne could then participate in a subsequent intramolecular reaction, such as a cyclization or another coupling event, facilitated by the same palladium catalyst or a co-catalyst. The efficiency of these reactions is often dependent on the choice of palladium precursor, ligands, base, and solvent. nih.gov For example, in related systems, a fast hydrodeiodination followed by a Sonogashira phenylethynylation has been observed, highlighting the complexity and potential for multiple reaction pathways that can be controlled by ligand choice. nih.gov

Table 1: Key Features of Palladium-Catalyzed Domino Reactions with this compound Scaffolds

Reaction TypeInitial StepKey IntermediatePotential Products
Heck Domino Oxidative addition of Pd(0) to the C-I bondArylpalladium(II)Fused heterocycles, polycyclic aromatics
Sonogashira Cascade Coupling of a terminal alkyne at the C-I bondAryl-alkyne palladium complexFunctionalized indoles, quinolines

Applications of Gold Catalysis in Alkyne Activation and Cyclization

Gold catalysts, particularly gold(I) complexes, are renowned for their high affinity for alkynes, activating them towards nucleophilic attack. This property makes them highly effective for mediating cyclization reactions of substrates like this compound.

The gold(I) catalyst would coordinate to the alkyne of the butynamide moiety, rendering it more electrophilic. The amide nitrogen can then act as an intramolecular nucleophile, attacking the activated alkyne in an endo- or exo-dig cyclization fashion. nih.gov This process would generate a vinylgold intermediate, which can then be protonated or undergo further transformations to yield various nitrogen-containing heterocycles. For instance, gold-catalyzed oxidative cyclization of amide-alkynes has been shown to produce functionalized γ-lactams. rsc.org The reaction proceeds through alkyne oxidation, carbene/alkyne metathesis, and donor/donor carbene oxidation. rsc.org

The efficiency and regioselectivity of these gold-catalyzed cyclizations are influenced by the ligands on the gold center and the reaction conditions. chemrxiv.org Ligand-assisted gold catalysis can enable transformations that are otherwise difficult to achieve, such as efficient alkynylative cyclization with terminal alkynes using green oxidants like hydrogen peroxide. chemrxiv.orgresearchgate.net

Copper-Catalyzed Multicomponent Tandem Processes (e.g., Azide-Alkyne Cycloaddition/Ullmann Coupling)

Copper-catalyzed reactions offer a powerful toolkit for the synthesis of nitrogen-containing heterocycles. The this compound scaffold is well-suited for copper-catalyzed multicomponent tandem processes, which combine multiple reaction steps in a single pot.

A notable example is the tandem copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by an Ullmann C-N coupling. amazonaws.comnih.govfigshare.com In this sequence, an organic azide (B81097) would first react with the alkyne of this compound in a [3+2] cycloaddition to form a triazole ring. The resulting triazole-containing intermediate, still bearing the ortho-iodoaryl group, can then undergo an intramolecular Ullmann-type C-N coupling, where the triazole nitrogen displaces the iodine to form a fused heterocyclic system. nih.govfigshare.com This ligand-free, one-pot approach allows for the synthesis of novel triazole-fused azaheterocycles with good yields. nih.gov

A similar tandem strategy involves a CuAAC followed by an intramolecular Ullmann C-C coupling, which has been demonstrated with N-(2-iodoaryl)propiolamides. This suggests that this compound could also participate in such reactions, where a carbon nucleophile generated in situ after the cycloaddition attacks the aryl iodide.

Ligand Design and Catalyst Optimization for Selective Transformations

The outcome and selectivity of the transition metal-catalyzed transformations of this compound are critically dependent on the design of the ligands and the optimization of the catalyst system.

In palladium-catalyzed reactions, the choice of phosphine ligands can influence the rate of oxidative addition, the regioselectivity of carbopalladation, and the stability of the catalytic species. mdpi.com For instance, bulky, electron-rich phosphine ligands can promote the reductive elimination step, while specific bidentate ligands can enforce a particular geometry around the metal center, directing the stereochemical outcome of the reaction. researchgate.net For copper-free Sonogashira reactions, the design of ligands such as t-Bu2(p-NMe2C6H4)P has been shown to be crucial for achieving high efficiency with challenging substrates like aryl chlorides. organic-chemistry.org

In gold-catalyzed alkyne activation, the development of chiral ligands has been a major focus to achieve enantioselective transformations. nih.gov The linear coordination preference of gold(I) presents a challenge for chirality transfer, leading to the design of new generations of ligands that can create a more defined chiral environment around the reacting substrate. nih.gov Bidentate P,N-ligands, for example, can stabilize highly electrophilic α-oxo gold(I) carbene intermediates, enabling enantioselective oxidative cyclopropanation. nih.gov

The optimization of catalyst systems also involves screening different metal precursors, solvents, bases, and additives to maximize the yield and selectivity of the desired transformation.

Nucleophilic Addition Chemistry of the Butynamide Moiety

The butynamide moiety in this compound features an alkyne that is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent amide group. This makes it a valuable electrophile for a range of nucleophilic addition reactions.

Michael-Type Conjugate Additions to the Activated Alkyne

The electron-deficient nature of the alkyne in this compound makes it an excellent Michael acceptor for conjugate additions. nih.gov This reaction involves the 1,4-addition of a soft nucleophile to the activated alkyne.

Thiol-yne Michael additions are particularly efficient and can proceed under mild, often solvent-free or aqueous conditions. nih.gov The high nucleophilicity of thiols allows for clean and rapid addition to the butynamide alkyne to form a vinyl sulfide. Similarly, amines (amino-yne) and alcohols (hydroxyl-yne) can also serve as nucleophiles in Michael-type additions, although they may require catalysis or more forcing conditions compared to thiols. nih.gov These reactions are highly atom-economical and provide a straightforward route to functionalized enamides, which are valuable synthetic intermediates.

Table 2: Nucleophiles for Michael-Type Additions to this compound

Nucleophile TypeExampleProduct
Heteroatom Thiols (R-SH)Vinyl sulfide
Amines (R2NH)Enamine
Alcohols (R-OH)Vinyl ether
Carbon Enolatesβ-alkenylated carbonyl

Intermolecular Nucleophilic Additions with Carbon and Heteroatom Nucleophiles

Beyond Michael-type additions, the activated alkyne of this compound can undergo intermolecular additions with a broader range of carbon and heteroatom nucleophiles. nih.govresearchgate.net

Carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums, or organocuprates), can add across the alkyne to form new carbon-carbon bonds. The regioselectivity of this addition is influenced by the nature of the nucleophile and the reaction conditions.

Heteroatom nucleophiles, including primary and secondary amines, phosphines, and water, can also add to the alkyne. researchgate.net The addition of amines, for example, can lead to the formation of enamines or, if a subsequent cyclization occurs, to the synthesis of various heterocyclic compounds. The reactivity of these nucleophiles can be tuned by the choice of catalyst and solvent, allowing for controlled and selective functionalization of the butynamide moiety.

Research Findings on the Stereochemistry of this compound Remain Undisclosed in Publicly Available Literature

A comprehensive review of scientific databases and scholarly articles has revealed a significant gap in the available research concerning the stereochemical outcomes and control of nucleophilic additions to the chemical compound this compound. Despite extensive searches for detailed research findings, specific data tables, and methodologies for stereochemical control for this particular scaffold, no dedicated studies were identified.

The reactivity of ynamide compounds, a class to which this compound belongs, is a subject of considerable interest in synthetic organic chemistry. These compounds are known to participate in a variety of transformations, including cyclization reactions to form heterocyclic structures like indoles. The stereochemistry of such reactions is a critical aspect, dictating the three-dimensional arrangement of atoms in the resulting molecules, which in turn influences their biological activity and material properties.

Typically, the control of stereochemical outcomes in nucleophilic additions is achieved through several established strategies:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate, influencing the direction of the nucleophilic attack before being cleaved to yield the desired stereoisomer.

Chiral Catalysts: Asymmetric catalysis, employing chiral metal complexes or organocatalysts, can create a chiral environment that favors the formation of one enantiomer or diastereomer over another.

Substrate Control: The inherent stereochemistry of a complex substrate can direct the stereochemical outcome of a reaction at a new stereocenter.

While these principles are well-established in the broader field of asymmetric synthesis, their specific application to this compound, including detailed outcomes such as enantiomeric excess (ee%) or diastereomeric ratios (dr), is not documented in the reviewed literature.

The absence of specific research on the stereochemistry of nucleophilic additions to this compound suggests that this may be a novel area for investigation or that such studies exist but are not yet publicly accessible. Future research in this area would be invaluable for expanding the synthetic utility of this compound and for the development of new stereoselective methodologies.

Mechanistic Investigations of N 2 Iodophenyl 2 Butynamide Reactivity

Elucidation of Proposed Catalytic Cycles for Metal-Mediated Transformations

The most well-documented metal-mediated transformation of N-(2-Iodophenyl)-2-butynamide is its palladium-catalyzed heteroannulation to form substituted indoles. The generally accepted catalytic cycle for this Larock indole (B1671886) synthesis involves a sequence of fundamental organometallic steps. ub.eduwikipedia.org

The proposed mechanism is initiated by the reduction of a Pd(II) precatalyst, such as palladium acetate (B1210297), to a catalytically active Pd(0) species. The cycle then proceeds as follows:

Oxidative Addition: The Pd(0) complex undergoes oxidative addition to the carbon-iodine bond of this compound. This step forms an arylpalladium(II) intermediate. wikipedia.org

Alkyne Coordination and Migratory Insertion: The pendant butynamide moiety coordinates to the palladium center. This is followed by a regioselective syn-insertion of the alkyne into the arylpalladium bond. This migratory insertion step forms a vinylpalladium(II) intermediate and is crucial in determining the regioselectivity of the final product. wikipedia.org

Intramolecular Cyclization (Aminopalladation): The nitrogen atom of the amide displaces the halide ligand on the palladium center. This intramolecular nucleophilic attack on the palladium-bound vinyl group results in the formation of a six-membered palladacycle. ub.eduwikipedia.org

Reductive Elimination: The final step is the reductive elimination from the palladacycle, which forms the C-N bond of the indole ring and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. ub.edu

This catalytic cycle provides a robust framework for understanding the formation of indole derivatives from this compound and related substrates.

Identification and Characterization of Reactive Intermediates

The elucidation of the catalytic cycle is heavily reliant on the identification and characterization of transient reactive intermediates. For the palladium-catalyzed cyclization of this compound, several key intermediates have been proposed and, in some cases, studied through analogous systems.

Arylpalladium(II) Complex: Formed immediately after the oxidative addition of the C-I bond to the Pd(0) catalyst, this is the first key intermediate in the cycle.

Vinylpalladium(II) Intermediate: This species is formed after the migratory insertion of the alkyne into the aryl-palladium bond. The geometry of this intermediate is critical for the subsequent cyclization step. wikipedia.org

Six-Membered Palladacycle: The formation of this heterocyclic intermediate via intramolecular aminopalladation is a pivotal step. The stability and reactivity of this palladacycle directly influence the efficiency of the final reductive elimination step. ub.edu

While direct observation of these intermediates for the specific substrate this compound is challenging due to their transient nature, their existence is strongly supported by computational studies and experimental work on related systems.

Kinetic Studies, Including Kinetic Isotope Effect (KIE) Analysis

Detailed kinetic studies and Kinetic Isotope Effect (KIE) analyses are powerful tools for probing reaction mechanisms, particularly for identifying the rate-determining step. For the palladium-catalyzed cyclization of this compound, comprehensive kinetic data is not extensively available in the literature. However, general principles from related palladium-catalyzed cross-coupling reactions can provide insights.

A KIE study involves the use of isotopically labeled substrates, for instance, by replacing a hydrogen atom with deuterium (B1214612) at a specific position. By comparing the reaction rates of the labeled and unlabeled substrates, it is possible to determine if the bond to the labeled atom is broken in the rate-determining step. For example, in a related rhodium-catalyzed C-H annulation for indole synthesis, a KIE value of kH/kD = 2.7 was observed, indicating that the C-H activation is the rate-determining step in that particular mechanism. rsc.org Another study on a different indole synthesis reported a KIE of 5.2, also pointing to a concerted metalation-deprotonation mechanism.

For the Larock-type cyclization of this compound, a KIE study could involve deuteration at the ortho-position of the phenyl ring or at the amide N-H position. Such studies would be invaluable in determining whether the oxidative addition or the C-N bond-forming reductive elimination is the rate-limiting step of the catalytic cycle. The absence of such specific studies in the literature highlights an area ripe for future investigation.

Stereochemical Analysis of Reaction Products and Pathways (e.g., Z-configuration determination)

The stereochemical outcome of the cyclization of this compound is a critical aspect of its reactivity, particularly concerning the regioselectivity of the alkyne insertion. The Larock indole synthesis is known to be highly regioselective. ub.eduwikipedia.org When an unsymmetrical alkyne is used, the larger, more sterically hindering group preferentially ends up at the C2 position of the resulting indole. wikipedia.org This is rationalized by the migratory insertion step, where the orientation of the alkyne is dictated by steric interactions to place the bulkier substituent away from the aryl group. wikipedia.org

In cases where the cyclization leads to products with exocyclic double bonds, the determination of the stereochemistry (E/Z configuration) is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this analysis. Specifically, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons. An NOE correlation between a proton on the exocyclic double bond and a proton on the indole ring would indicate a Z-configuration. The magnitude of the chemical shift of the vinylic proton can also be indicative of the stereoisomer, with the proton in the more sterically compressed environment typically appearing at a different chemical shift. mdpi.com For unambiguous determination, single-crystal X-ray diffraction can be employed if suitable crystals of the product can be obtained. nih.gov

Solvent and Additive Effects on Reaction Mechanisms

Solvent Effects: The choice of solvent can significantly impact the various steps of the catalytic cycle. For instance, polar aprotic solvents like DMF or NMP are commonly used in Larock indole synthesis. wikipedia.org Strongly coordinating solvents can bind to the palladium center, which can influence the selectivity of the oxidative addition step. rsc.orgnih.gov The polarity of the solvent can also affect the stability of charged intermediates or transition states. whiterose.ac.uk For example, in some palladium-catalyzed reactions, polar solvents are known to stabilize polar transition states, thereby accelerating the reaction rate. whiterose.ac.uk

Additive Effects: Additives, particularly salts and ligands, are crucial in optimizing palladium-catalyzed reactions.

Lithium Chloride (LiCl): In the Larock indole synthesis, the addition of LiCl is often essential for high yields. ub.eduwikipedia.org It is proposed that the chloride ion coordinates to the Pd(0) species, forming a more reactive anionic palladium complex that facilitates the oxidative addition step. ub.edu However, an excess of LiCl can be detrimental, suggesting a delicate equilibrium is at play. wikipedia.org

Bases: Bases such as potassium carbonate (K2CO3) or sodium acetate (NaOAc) are necessary to neutralize the HI generated during the cyclization process. wikipedia.org

Ligands: While some Larock-type reactions can proceed without phosphine (B1218219) ligands, their addition can significantly influence the outcome. ub.eduwikipedia.org Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity and selectivity. wikipedia.org The choice of ligand can affect the rates of both oxidative addition and reductive elimination. researchgate.net

Below is a table summarizing the effects of common additives in related palladium-catalyzed indole syntheses:

AdditiveGeneral RolePotential Effect on Mechanism
LiCl Halide sourceFacilitates oxidative addition by forming an anionic Pd(0) species.
K₂CO₃ BaseNeutralizes acid byproduct (HI), drives the reaction forward.
PPh₃ LigandStabilizes Pd(0) catalyst, influences rate and selectivity.
NHCs LigandCan improve catalyst stability and efficiency, leading to higher yields. wikipedia.org

These investigations into the mechanistic aspects of this compound reactivity provide a deeper understanding of the factors that control these powerful synthetic transformations.

Theoretical and Computational Studies on N 2 Iodophenyl 2 Butynamide Chemistry

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction pathways of transition metal-catalyzed reactions, such as the palladium-catalyzed intramolecular cyclization of N-(2-Iodophenyl)-2-butynamide. This reaction is analogous to the well-studied Larock indole (B1671886) synthesis. nih.govmdpi.comacs.org DFT calculations allow for the mapping of the potential energy surface of the reaction, identifying stable intermediates and the transition states that connect them.

The widely accepted mechanism for this transformation, supported by extensive DFT studies on similar systems, involves a Pd(0)/Pd(II) catalytic cycle comprising several key elementary steps: ub.edu

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the C-I bond of this compound to a Pd(0) complex, forming an arylpalladium(II) intermediate.

Alkyne Coordination: The pendant butynamide moiety then coordinates to the palladium center.

Migratory Insertion (Carbopalladation): The aryl group on the palladium migrates to one of the alkyne carbons. This intramolecular carbopalladation step is often regioselective and results in the formation of a vinylpalladium(II) species.

Reductive Elimination: The newly formed vinylpalladium(II) intermediate undergoes reductive elimination to form the final cyclized product and regenerate the active Pd(0) catalyst.

For this compound, DFT would be used to model this intramolecular variant. The calculations would confirm the sequence of events and determine the energetics of each step, providing a detailed mechanistic picture of the indole ring formation.

Computational Modeling of Transition States and Energy Barriers

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS) and the calculation of their associated energy barriers (activation energies). These barriers dictate the rate of a chemical reaction. Computational modeling, primarily using DFT, allows for the precise location of these first-order saddle points on the potential energy surface and the calculation of their energies relative to the preceding intermediates. e3s-conferences.org

In the context of the intramolecular cyclization of this compound, the transition states for each elementary step (oxidative addition, migratory insertion, and reductive elimination) can be computationally modeled. For instance, the transition state for the key migratory insertion step would involve the simultaneous breaking of the Pd-C(aryl) bond and the formation of a new C(aryl)-C(alkyne) bond. The geometry of this TS provides crucial information about the atomic arrangement at the point of highest energy along the reaction coordinate.

The calculated energy barriers provide quantitative predictions of reaction rates. For example, DFT studies on related intermolecular Larock annulations have calculated activation energy barriers for different pathways, revealing the origins of observed regioselectivity. acs.org A hypothetical energy profile for the rate-determining migratory insertion step in the cyclization of this compound is presented below, illustrating how computational data can be tabulated.

Reaction StepIntermediateTransition StateCalculated Free Energy Barrier (ΔG‡, kcal/mol)
Migratory InsertionAryl-Pd(II)-Alkyne ComplexTS_migratory_insertion+18.5

Note: The value provided is a representative example based on similar systems and serves to illustrate the type of data generated from DFT calculations.

By comparing the energy barriers of competing pathways, chemists can understand and predict the outcomes of reactions. e3s-conferences.org For example, if different modes of cyclization are possible, the pathway with the lowest energy barrier will be the kinetically favored one.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is a predictive tool. Beyond explaining observed phenomena, it can be used to forecast the reactivity and selectivity of this compound in yet-to-be-explored transformations. By modifying the substrate (e.g., adding substituents to the phenyl ring or changing the group on the alkyne) or the reaction conditions (e.g., using different ligands on the palladium catalyst) in silico, the effects on reaction barriers and thermodynamics can be assessed. acs.org

For instance, DFT calculations can predict how electron-donating or electron-withdrawing groups on the phenyl ring of this compound would affect the rate of oxidative addition or the subsequent migratory insertion step. Studies on related systems have shown a clear correlation between the electronic properties of substituents and the regioselectivity of the reaction. acs.org Electron-withdrawing groups on an alkyne, for example, can lower the activation energy for the pathway leading to a specific regioisomer.

This predictive power is invaluable for:

Screening Catalysts: Evaluating the potential performance of a range of ligands for the palladium catalyst to identify those that might lead to higher yields or selectivities.

Designing Novel Substrates: Predicting how structural modifications to this compound could open up new reaction pathways or lead to novel heterocyclic products.

Understanding Selectivity: Rationalizing and predicting the regioselectivity and stereoselectivity of complex cyclizations.

Electronic Structure Analysis of Intermediates and Catalytic Species

A deeper understanding of the reactivity of this compound and the associated catalytic species comes from the analysis of their electronic structures. Computational methods provide a wealth of information about how electrons are distributed within molecules and how these distributions change during a reaction.

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants and intermediates is particularly insightful. For example, the energy and localization of the LUMO of the C-I bond in this compound can indicate its susceptibility to oxidative addition by the electron-rich Pd(0) catalyst. Similarly, the HOMO-LUMO gap of the catalytic intermediates can be related to their stability and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution. By calculating the natural atomic charges on the palladium center, the aryl carbon, the iodine atom, and the alkyne carbons in the various intermediates, one can follow the flow of electron density throughout the catalytic cycle. This can reveal, for example, the degree of charge transfer during oxidative addition or the polarization of the alkyne upon coordination to the palladium center.

A representative table of computed NBO charges for a key intermediate is shown below.

SpeciesAtomCalculated NBO Charge (a.u.)
Aryl-Pd(II)-Alkyne ComplexPd+0.45
Aryl-Pd(II)-Alkyne ComplexC(ipso)-0.21
Aryl-Pd(II)-Alkyne ComplexC(alkyne, α to Pd)-0.15
Aryl-Pd(II)-Alkyne ComplexC(alkyne, β to Pd)+0.05

Note: The values provided are hypothetical and for illustrative purposes, based on general principles of organometallic chemistry.

This type of electronic structure analysis is fundamental to building a robust, bottom-up understanding of the chemical reactivity of this compound and the nuanced role of the catalyst in its transformations.

Advanced Spectroscopic Characterization in Research of N 2 Iodophenyl 2 Butynamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as N-(2-Iodophenyl)-2-butynamide, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the 2-iodophenyl group and the butynamide moiety. The aromatic protons on the iodinated ring would typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns of these protons would be influenced by the presence of the iodine atom and the amide linkage. The methyl protons of the butynamide group would resonate in the upfield region, likely around δ 2.0 ppm, appearing as a singlet. The NH proton of the amide group would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration, typically appearing in the range of δ 8.0-9.0 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the aromatic ring would show signals in the δ 120-140 ppm region. The carbon bearing the iodine atom would be significantly influenced, its chemical shift identifiable through comparison with related structures. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the downfield region, around δ 160-170 ppm. The sp-hybridized carbons of the alkyne would be found in the range of δ 70-90 ppm, and the methyl carbon of the butynamide group would appear in the upfield region, typically around δ 4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.5 Multiplet
NH 8.0 - 9.0 Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 160 - 170
Aromatic-C 120 - 140
Aromatic-C-I 90 - 100
C≡C 70 - 90

Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₈INO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation would be the loss of the iodine atom, resulting in a significant peak at [M-127]⁺. Another prominent fragmentation pathway would involve the cleavage of the amide bond. This could lead to fragments corresponding to the 2-iodophenylamino cation and the 2-butynoyl cation. Further fragmentation of these initial ions would provide additional structural confirmation.

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/z Value Possible Fragment Ion Notes
299 [C₁₀H₈INO]⁺ Molecular Ion
172 [C₁₀H₈NO]⁺ Loss of Iodine
217 [C₆H₄IN]⁺ Cleavage at amide bond

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide and alkyne functionalities.

A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration of the amide would appear as a sharp peak in the range of 3200-3400 cm⁻¹. The C≡C stretching vibration of the internal alkyne is typically weaker than that of a terminal alkyne and would be expected in the 2200-2260 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amide) Stretching 3200 - 3400
Aromatic C-H Stretching >3000
C≡C Stretching 2200 - 2260
C=O (Amide I) Stretching 1650 - 1680
C-N (Amide) Stretching 1210 - 1335

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π→π* and n→π* transitions.

The phenyl ring and the conjugated amide and alkyne groups constitute the chromophore of the molecule. It would be expected to exhibit strong absorption bands in the UV region, likely between 200 and 300 nm, corresponding to π→π* transitions within the aromatic system and the conjugated enamide-like structure. The n→π* transition of the carbonyl group is generally weaker and may be observed as a shoulder on the more intense π→π* absorption bands. The position of the absorption maxima (λ_max) would be sensitive to the solvent polarity.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λ_max (nm) Notes
π→π* 200 - 300 Strong absorption, characteristic of the aromatic and conjugated system.

Future Research Directions and Unexplored Reactivity of N 2 Iodophenyl 2 Butynamide

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of transformations involving N-(2-Iodophenyl)-2-butynamide are critically dependent on the catalytic system employed. While palladium catalysts are commonly used, future research will likely focus on developing novel catalytic systems to overcome existing limitations and expand the synthetic scope.

Key areas of development include:

Ligand Design: The synthesis of novel phosphine (B1218219), N-heterocyclic carbene (NHC), and other specialized ligands can fine-tune the steric and electronic properties of the metal center. This allows for greater control over reaction pathways, potentially leading to higher yields, improved regioselectivity, and the suppression of side reactions.

Bimetallic Catalysis: The use of bimetallic catalytic systems, such as palladium/copper or palladium/nickel combinations, could unlock new reactivity. researchgate.netmit.edu One metal could activate the aryl iodide, while the other interacts with the alkyne, leading to cooperative effects that enhance reaction rates and enable previously inaccessible transformations.

Nanocatalysts: The application of metal nanoparticles as catalysts offers advantages such as high surface area-to-volume ratio, unique electronic properties, and recyclability. mdpi.commdpi.com Research into precisely controlled palladium or other transition metal nanocatalysts could lead to highly active and reusable systems for the transformation of this compound.

Catalyst SystemPotential AdvantageResearch Focus
Custom Ligand-Metal Complexes Enhanced control over selectivity and activitySynthesis of sterically demanding and electron-rich/poor ligands
Bimetallic Systems (e.g., Pd/Cu) Cooperative activation of multiple functional groupsInvestigating synergistic effects on reaction mechanisms
Metal Nanoparticles (e.g., Pd NPs) High activity, recyclability, and unique reactivityControl of nanoparticle size, shape, and support material

Exploration of Unconventional Reactivity Modes of the Alkyne and Aryl Iodide Moieties

The alkyne and aryl iodide functionalities of this compound are typically involved in well-established cross-coupling and cyclization reactions. organic-chemistry.org However, there is significant potential to explore less conventional reactivity modes to access novel molecular scaffolds.

Future investigations may target:

Alkyne Metathesis: The participation of the butynamide alkyne in enyne or alkyne metathesis reactions could lead to the formation of macrocycles or complex polycyclic systems.

Radical Reactions: The aryl iodide can serve as a precursor for aryl radicals under photoredox or other radical initiation conditions. Trapping of this radical intramolecularly by the alkyne would provide a new avenue for cyclization.

C-H Activation: Transition metal-catalyzed direct C-H functionalization of the phenyl ring, ortho or meta to the existing substituents, could enable the introduction of additional functional groups, leading to more complex derivatives.

Reactivity ModePotential OutcomeEnabling Technology
Alkyne Metathesis Macrocyclization, ring-closing metathesisRuthenium or Molybdenum alkylidene catalysts
Radical Cyclization Novel heterocyclic ring systemsPhotoredox catalysis, radical initiators
C-H Functionalization Polysubstituted aromatic compoundsRhodium, Ruthenium, or Iridium catalysts

Integration into More Complex Cascade and Domino Reaction Sequences

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for building molecular complexity. wikipedia.orgnih.gov this compound is an ideal substrate for the design of novel cascade sequences.

Future research could focus on:

Multi-component Reactions: Designing one-pot reactions where this compound reacts with two or more other components to rapidly assemble complex heterocyclic structures.

Tandem Cyclization/Cross-Coupling: Developing sequences where the initial intramolecular cyclization is followed by an intermolecular cross-coupling reaction in a single pot, allowing for the late-stage functionalization of the newly formed heterocyclic core.

Enzyme-Mediated Cascades: The integration of enzymatic transformations into cascade sequences could offer unparalleled levels of stereoselectivity, a key challenge in the synthesis of chiral bioactive molecules. nih.gov

A recent study on a related compound, N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide, demonstrated a palladium-catalyzed cascade reaction with primary alcohols to synthesize 2-alkoxyquinolines. mdpi.com This highlights the potential for similar complex transformations starting from this compound.

Cascade StrategyDescriptionPotential Product Class
Multi-component Reaction A one-pot reaction involving three or more reactants.Highly substituted heterocycles
Tandem Cyclization/Functionalization Initial ring formation followed by the introduction of new substituents.Functionalized quinolines, indoles, etc.
Chemoenzymatic Cascade Combination of metal catalysis and enzymatic reactions.Enantiomerically pure heterocyclic compounds

Sustainable and Green Chemistry Approaches in Synthesis and Functionalization

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. rsc.orgmdpi.com Future work on the chemistry of this compound will undoubtedly be guided by these principles.

Key areas for the application of green chemistry include:

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. unife.itjddhs.com

Energy Efficiency: Utilizing energy-efficient activation methods like microwave irradiation or mechanochemical synthesis to reduce reaction times and energy consumption. mdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. nih.gov This is a key feature of cascade and domino reactions.

Renewable Feedstocks: Exploring synthetic routes to this compound and its reaction partners that originate from renewable resources.

By embracing these future research directions, the scientific community can fully exploit the synthetic potential of this compound, paving the way for the discovery of new chemical entities and more efficient and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(2-iodophenyl)-2-butynamide, and how can purity be optimized?

  • Methodological Answer : A common approach involves oxidative addition of 2-iodoaniline derivatives to palladium complexes. For example, Pd₂(dba)₃·dba with tert-butylbipyridine (tBubpy) in toluene at room temperature facilitates the formation of Pd–C bonds, yielding intermediates like iminobenzoyl complexes . Purity optimization requires chromatographic separation (e.g., silica gel) and recrystallization from dichloromethane/hexane mixtures. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity.

Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. A study of a related compound, N-[2-(N-cyclohexylcarbamoyl)propan-2-yl]-N-(2-iodophenyl)prop-2-ynamide, revealed a distorted tetrahedral geometry around the iodine atom, with bond lengths of I–C (2.09 Å) and C≡C (1.20 Å). The dihedral angle between the aryl and ynamide planes was 78.5°, indicating steric hindrance .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of the ynamide (C≡C stretch ~2100–2200 cm⁻¹) and carbonyl (C=O stretch ~1650–1750 cm⁻¹).
  • NMR : ¹H NMR shows aryl proton splitting patterns (e.g., doublets for ortho-substituted iodophenyl groups at δ 7.3–8.1 ppm). ¹³C NMR identifies the sp-hybridized carbons (C≡C at δ 70–90 ppm) .
  • HRMS : Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺).

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cyclization reactions?

  • Methodological Answer : Under Pd(0) catalysis, the compound undergoes ortho-arylation to form heterocycles like benzoxazoles. For example, reaction with Pd(OAc)₂ and XPhos in DMF at 100°C yields 2-phenylbenzooxazole (85% yield). Key factors include ligand choice (bidentate phosphines enhance regioselectivity) and solvent polarity (DMF stabilizes Pd intermediates) . Competing pathways, such as β-hydride elimination, can be suppressed by using bulky ligands (e.g., SPhos) .

Q. What computational methods are suitable for predicting the reactivity of this compound in multicomponent reactions (MCRs)?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic attack at the ynamide’s β-carbon. Fukui indices (e.g., f⁺ for nucleophilic sites) guide regioselectivity in isocyanide-based MCRs (IMCRs). Solvent effects (e.g., toluene vs. CH₂Cl₂) are modeled using the polarizable continuum model (PCM) .

Q. How can structural analogs of this compound be designed to enhance catalytic activity in domino reactions?

  • Methodological Answer : Introduce electron-withdrawing groups (EWGs) like nitro (–NO₂) at the para-position of the aryl ring to increase electrophilicity. For example, substituting iodine with trifluoromethyl (–CF₃) improves carbometalation efficiency in In-mediated radical cyclizations (yield increase from 65% to 92%) . Quantitative structure-activity relationship (QSAR) models using Hammett σ constants (σₚ = +0.78 for –I) correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported yields for this compound-mediated Heck cyclizations?

  • Methodological Answer : Discrepancies arise from ligand decomposition or trace oxygen. Systematic optimization includes:

  • Oxygen-free conditions : Use Schlenk lines and degassed solvents.
  • Ligand screening : Compare bidentate (dppe) vs. monodentate (PPh₃) ligands.
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

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